![molecular formula C18H14N2O5S B12870713 N-(4-Hydroxynaphthalen-1-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide](/img/structure/B12870713.png)
N-(4-Hydroxynaphthalen-1-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a sulfonamide derivative with a complex structure. Its systematic name reflects its substituents: a naphthalene ring, an oxazole ring, and a sulfonamide group.
- The naphthalene moiety contributes aromaticity and potential biological activity.
- Sulfonamides are known for their diverse pharmacological properties, including antibacterial, antitumor, and anti-inflammatory effects.
Preparation Methods
Synthetic Routes: One synthetic approach involves the condensation of 4-hydroxynaphthalene-1-sulfonamide with 3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonyl chloride.
Reaction Conditions: The reaction typically occurs in an appropriate solvent (e.g., DMF or DMSO) with a base (e.g., triethylamine) at room temperature.
Industrial Production: While industrial-scale production details are scarce, laboratory-scale synthesis provides a foundation for further optimization.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with altered functional groups, affecting biological activity.
Scientific Research Applications
Medicine: Investigate its potential as an anticancer agent due to its antiangiogenic properties.
Chemistry: Explore its reactivity and design related compounds.
Industry: Assess its use in pharmaceuticals or materials science.
Mechanism of Action
Targets: The compound likely interacts with kinases (e.g., VEGFR2, ALK, AKT1, ABL), affecting angiogenesis and cell proliferation.
Pathways: It may modulate signaling pathways involved in tumor growth and vascular development.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features, such as the combination of naphthalene, oxazole, and sulfonamide.
Similar Compounds: Explore related sulfonamides, oxazoles, or naphthalene derivatives.
Remember that this compound’s full potential awaits further research and exploration
Properties
Molecular Formula |
C18H14N2O5S |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-(4-hydroxynaphthalen-1-yl)-3-methyl-2-oxo-1,3-benzoxazole-6-sulfonamide |
InChI |
InChI=1S/C18H14N2O5S/c1-20-15-8-6-11(10-17(15)25-18(20)22)26(23,24)19-14-7-9-16(21)13-5-3-2-4-12(13)14/h2-10,19,21H,1H3 |
InChI Key |
SAXNHUFPXUUFDU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=C(C4=CC=CC=C43)O)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


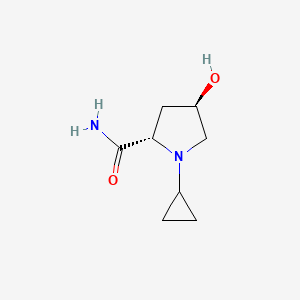


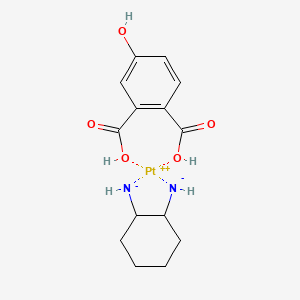
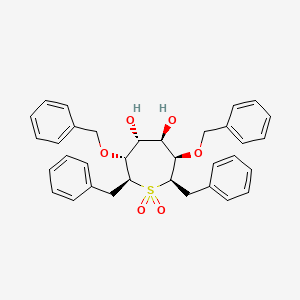
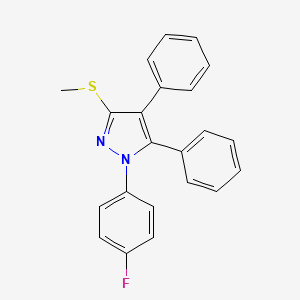
![4-Methyl-2-phenyl-1,2,4,5-tetrahydropyrazolo[3,4-d][1,2,3]triazol-6-amine](/img/structure/B12870671.png)
![(1R)-Dicyclohexyl(2'-(naphthalen-2-yloxy)-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B12870679.png)

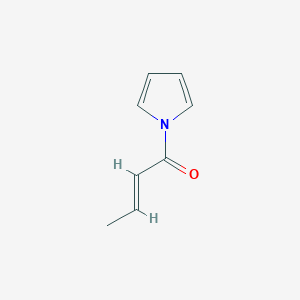
![Benzyl (3aR,8aS)-octahydropyrrolo[3,4-d]azepine-6(1H)-carboxylate hydrochloride](/img/structure/B12870706.png)
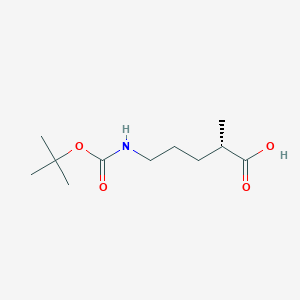
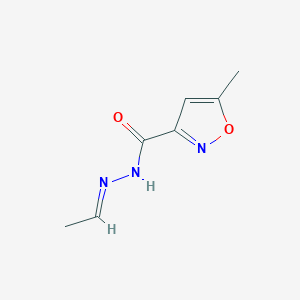
![Dichlorobis(3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane) palladium(II)](/img/structure/B12870733.png)
